ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a chromeno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with an ethyl ester, a dichlorophenyl group, and an aminoethenyl moiety. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-b]pyridine core, which can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and salicylaldehyde derivatives. The subsequent steps involve:
Formation of the Chromeno[2,3-b]pyridine Core: This is usually done via a condensation reaction between 2-aminopyridine and a salicylaldehyde derivative under acidic or basic conditions.
Introduction of the Aminoethenyl Group: The aminoethenyl group is introduced through a Heck reaction, where the chromeno[2,3-b]pyridine core is reacted with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Dichlorophenyl Group: This step involves a nucleophilic substitution reaction where the amino group is reacted with 3,5-dichlorobenzoyl chloride.
Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial in industrial settings to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium for Heck reactions, sulfuric acid for esterification.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive properties. It is often used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound itself.
Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and its fused heterocyclic system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its dichlorophenyl group, in particular, contributes to its potent biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(E)-2-(3,5-dichloroanilino)ethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)17-12-18-21(28)16-5-3-4-6-20(16)31-22(18)27-19(17)7-8-26-15-10-13(24)9-14(25)11-15/h3-12,26H,2H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVZUTBFELAZRM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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